molecular formula C3H5N5O2 B1269800 (5-amino-1H-tetrazol-1-yl)acetic acid CAS No. 21743-62-4

(5-amino-1H-tetrazol-1-yl)acetic acid

Cat. No.: B1269800
CAS No.: 21743-62-4
M. Wt: 143.1 g/mol
InChI Key: ZCQDUSMMXXCYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-amino-1H-tetrazol-1-yl)acetic acid is a chemical compound with the molecular formula C3H5N5O2. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and is used in various scientific research applications due to its unique chemical properties .

Safety and Hazards

“(5-amino-1H-tetrazol-1-yl)acetic acid” may be liable to extremely rapid burning or a minor blast effect. Explosive effects are largely confined to the package, and no projection of fragments of appreciable size or range is expected .

Mechanism of Action

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

5-aminotetrazole, a related compound, has been noted for its basic properties, particularly its ability to bind to metal halides . This suggests that (5-amino-1H-tetrazol-1-yl)acetic acid may also interact with metal ions in the body, potentially influencing enzymatic reactions or protein structures.

Result of Action

Given its use in proteomics research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid typically involves the reaction of amines with triethyl orthoformate and sodium azide. This reaction is catalyzed by various agents such as Yb(OTf)3 or zinc salts. The reaction conditions often include mild temperatures and aqueous environments to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of microwave-assisted synthesis and heterogeneous catalysts can enhance the efficiency and yield of the production process. These methods are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(5-amino-1H-tetrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acid chlorides, anhydrides, and strong acids for oxidation and substitution reactions. Reducing agents such as hydrogen gas or metal hydrides are used for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while substitution reactions can produce various substituted tetrazole compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(5-aminotetrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O2/c4-3-5-6-7-8(3)1-2(9)10/h1H2,(H,9,10)(H2,4,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQDUSMMXXCYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1C(=NN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340748
Record name (5-amino-1H-tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21743-62-4
Record name (5-amino-1H-tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-amino-1H-tetrazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(5-amino-1H-tetrazol-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(5-amino-1H-tetrazol-1-yl)acetic acid
Reactant of Route 4
(5-amino-1H-tetrazol-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(5-amino-1H-tetrazol-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(5-amino-1H-tetrazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.